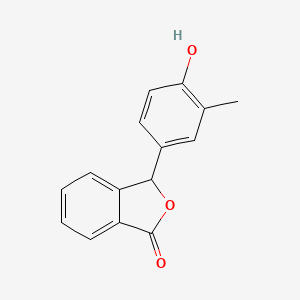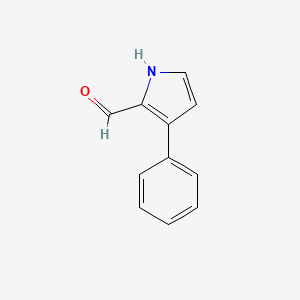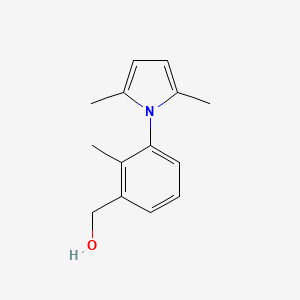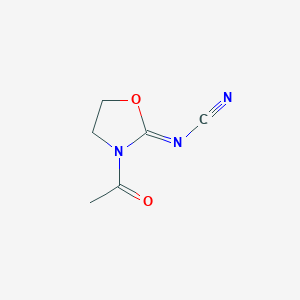
N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features a quinoline moiety linked to an acetimidamide group via an oxy bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
The next step involves the introduction of the cyclopropanecarbonyl group. This can be achieved through a Friedel-Crafts acylation reaction, where the quinoline derivative is reacted with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Finally, the acetimidamide group is introduced through a nucleophilic substitution reaction. The quinoline derivative is reacted with an appropriate acetimidamide precursor under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler compound with similar structural features.
8-Hydroxyquinoline: A derivative of quinoline with a hydroxyl group at the 8-position.
Cyclopropanecarboxylic acid: A compound with a cyclopropane ring and a carboxylic acid group.
Uniqueness
N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the combination of the quinoline moiety with the cyclopropanecarbonyl and acetimidamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H15N3O3 |
|---|---|
Molekulargewicht |
285.30 g/mol |
IUPAC-Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] cyclopropanecarboxylate |
InChI |
InChI=1S/C15H15N3O3/c16-13(18-21-15(19)11-6-7-11)9-20-12-5-1-3-10-4-2-8-17-14(10)12/h1-5,8,11H,6-7,9H2,(H2,16,18) |
InChI-Schlüssel |
JSRCAUTXPPDAGH-UHFFFAOYSA-N |
Isomerische SMILES |
C1CC1C(=O)O/N=C(/COC2=CC=CC3=C2N=CC=C3)\N |
Kanonische SMILES |
C1CC1C(=O)ON=C(COC2=CC=CC3=C2N=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12887174.png)







![(2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride](/img/structure/B12887230.png)



